6-Ethoxy-3-azabicyclo[3.2.0]heptane
Description
6-Ethoxy-3-azabicyclo[3.2.0]heptane is a bicyclic heterocyclic compound characterized by a fused bicyclo[3.2.0]heptane scaffold containing one nitrogen atom (aza) at position 3 and an ethoxy (-OCH₂CH₃) substituent at position 5. This structure combines rigidity from the bicyclic framework with functional versatility from the ethoxy group, making it valuable in medicinal chemistry and drug design. Its synthesis typically involves cycloaddition or alkylation strategies, as seen in related azabicyclo compounds .
Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-3-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNOYOCQZGQSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-azabicyclo[3.2.0]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an ethoxy group and a nitrogen atom. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Ethoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The ethoxy group and nitrogen atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural and functional uniqueness of 6-Ethoxy-3-azabicyclo[3.2.0]heptane is best understood by comparing it with analogous azabicyclo derivatives. Below is a detailed analysis:
Structural Comparison
Key Observations :
- Bridge Size : The bicyclo[3.2.0] system in the target compound introduces greater ring strain compared to bicyclo[3.1.1] derivatives, influencing reactivity and conformational stability .
Physicochemical Properties
| Property | This compound | 3-Oxa-6-azabicyclo[3.2.0]heptane | 6-Thia-3-azabicyclo[3.1.1]heptane |
|---|---|---|---|
| Molecular Formula | C₇H₁₃NO (estimated) | C₅H₉NO | C₅H₉NS |
| Molecular Weight (g/mol) | ~127.18 | 99.13 | 115.2 |
| Density (g/cm³) | N/A | 1.074 (predicted) | N/A |
| Boiling Point (°C) | N/A | 154.4 (predicted) | N/A |
| pKa | ~10.5 (estimated) | 10.59 (predicted) | N/A |
Analysis :
- The ethoxy group increases molecular weight and lipophilicity compared to smaller substituents (e.g., oxa or thia analogs), which may enhance bioavailability .
- The bicyclo[3.2.0] system likely reduces solubility in polar solvents due to increased rigidity compared to bicyclo[3.1.1] derivatives .
Pharmacological Relevance
- This compound: Limited direct data, but structural analogs show promise. For example, 3-azabicyclo[3.2.0]heptane derivatives exhibit selective binding to D₂ and D₃ dopamine receptors, with enantiomers showing distinct affinities .
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : Acts as a building block for CNS drugs due to its rigid, lipophilic scaffold .
Patent and Classification Context
- CPC subclass C07D 499/28 covers 4-thia-1-azabicyclo[3.2.0]heptane derivatives with modified carboxyl groups, highlighting the importance of substituent positioning in intellectual property .
- The ethoxy group in the target compound may place it under C07D 499/881 if it meets criteria for double bonds and heteroatom substitution .
Biological Activity
Overview
6-Ethoxy-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula CHNO and a molecular weight of 141.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and organic synthesis.
Synthesis Methods:
The synthesis of this compound typically involves cyclization reactions of precursor compounds containing an ethoxy group and nitrogen. Common methods include:
- Cyclization Reactions: Utilizing solvents and catalysts under controlled temperature and pressure to facilitate the formation of the bicyclic structure.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to yield various derivatives, depending on the reagents used (e.g., potassium permanganate for oxidation, lithium aluminum hydride for reduction) .
Biological Activity
Mechanism of Action:
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially modulating their activity. The ethoxy group and nitrogen atom are crucial for influencing binding affinity and specificity .
Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:
- Neuroleptic Activity: Potential use as neuroleptic agents, particularly atypical ones, which can affect dopamine and serotonin receptor subtypes .
- Antimicrobial Effects: Investigated for antiprotozoal activity against Plasmodium falciparum (malaria) and Trypanosoma species (sleeping sickness) .
Case Studies
-
Neuropharmacology Study:
A study evaluated the effects of this compound on motor activity in mice models. The results suggested that the compound could modulate motor activity significantly when administered prior to stress-inducing agents like methamphetamine, indicating potential as a therapeutic agent for CNS disorders . -
Antiprotozoal Activity:
In vitro studies demonstrated that derivatives of azabicyclo compounds exhibited antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting a promising avenue for developing new antimalarial drugs .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
